molecular formula C12H11NS B174906 2-Phenylthio-3-methylpyridine CAS No. 19520-22-0

2-Phenylthio-3-methylpyridine

Cat. No. B174906
CAS RN: 19520-22-0
M. Wt: 201.29 g/mol
InChI Key: CLFVYGXPKXNCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthio-3-methylpyridine (PTMP) is a heterocyclic compound that belongs to the family of thioether-containing pyridines. PTMP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 2-Phenylthio-3-methylpyridine is not fully understood. However, it is believed that 2-Phenylthio-3-methylpyridine exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-Phenylthio-3-methylpyridine has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-Phenylthio-3-methylpyridine has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell signaling.

Biochemical And Physiological Effects

2-Phenylthio-3-methylpyridine has been found to exhibit various biochemical and physiological effects. For example, 2-Phenylthio-3-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-Phenylthio-3-methylpyridine has also been found to disrupt bacterial cell membranes, leading to cell death. Furthermore, 2-Phenylthio-3-methylpyridine has been shown to inhibit the growth of fungi by disrupting the fungal cell wall.

Advantages And Limitations For Lab Experiments

2-Phenylthio-3-methylpyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. 2-Phenylthio-3-methylpyridine is also stable under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. Furthermore, 2-Phenylthio-3-methylpyridine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-Phenylthio-3-methylpyridine research. One area of interest is the development of 2-Phenylthio-3-methylpyridine-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the use of 2-Phenylthio-3-methylpyridine as a building block for the synthesis of novel bioactive compounds. Furthermore, the mechanism of action of 2-Phenylthio-3-methylpyridine needs to be further elucidated to fully understand its biological activities. Finally, the development of more efficient synthesis methods for 2-Phenylthio-3-methylpyridine can help to facilitate its use in various research applications.
Conclusion
In conclusion, 2-Phenylthio-3-methylpyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 2-Phenylthio-3-methylpyridine has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as promising results in inhibiting the growth of cancer cells. 2-Phenylthio-3-methylpyridine has several advantages for lab experiments, including ease of synthesis and stability under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations, including low solubility in water and toxicity at high concentrations. There are several future directions for 2-Phenylthio-3-methylpyridine research, including the development of 2-Phenylthio-3-methylpyridine-based drugs and the elucidation of its mechanism of action.

Synthesis Methods

2-Phenylthio-3-methylpyridine can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-methylpyridine with phenylmagnesium bromide, followed by the reaction with sulfur to form the thioether bond. The final product can be purified through column chromatography.

Scientific Research Applications

2-Phenylthio-3-methylpyridine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-Phenylthio-3-methylpyridine has also shown promising results in inhibiting the growth of cancer cells. Furthermore, 2-Phenylthio-3-methylpyridine has been used as a building block in the synthesis of various bioactive compounds.

properties

CAS RN

19520-22-0

Product Name

2-Phenylthio-3-methylpyridine

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

3-methyl-2-phenylsulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

CLFVYGXPKXNCAD-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)SC2=CC=CC=C2

Canonical SMILES

CC1=C(N=CC=C1)SC2=CC=CC=C2

synonyms

2-phenylthio-3-methylpyridine

Origin of Product

United States

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